molecular formula C10H8OS B1587297 4-Thiophen-2-ylphenol CAS No. 29886-65-5

4-Thiophen-2-ylphenol

Cat. No.: B1587297
CAS No.: 29886-65-5
M. Wt: 176.24 g/mol
InChI Key: RUZWJMSQCFYNAM-UHFFFAOYSA-N
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Description

4-Thiophen-2-ylphenol is a useful research compound. Its molecular formula is C10H8OS and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field-Effect Transistors and Memory Elements

A study reported the synthesis of a series of mixed phenylene-thiophene oligomers, including compounds such as 2,5-bis(4-n-hexylphenyl)thiophene and 1,4-bis[5-(4-n-hexylphenyl)-2-thienyl]benzene, characterized by high p-type carrier mobilities. These compounds exhibited high mobility, stability, and processability, making them suitable for organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements (Mushrush et al., 2003).

Electroactive Phenol Based Polymer

Another research effort focused on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) and its electrochemical polymerization. This study aimed at synthesizing electroactive phenol-based polymers for potential applications in electrochemical devices (Kaya & Aydın, 2012).

Photovoltaic Properties

Research into D–A copolymers based on alkyl-substituted indacenodithiophene donor units for application in polymer solar cells demonstrated that these copolymers possess good solubility, deeper HOMO levels, and tunable bandgaps, leading to high power conversion efficiencies in solar cell applications (Zhang et al., 2011).

Electrochromic Properties

Studies on donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells highlighted the pronounced effect of positioning alkyl chains on the properties of polymers. These findings are crucial for designing materials with improved solar energy conversion efficiency and stability (Zhou et al., 2010).

Properties

IUPAC Name

4-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWJMSQCFYNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393697
Record name 4-Thiophen-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29886-65-5
Record name 4-Thiophen-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-(Methylthio)phenyl)-2-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 8.80 g (2-(4-methoxyphenyl)thiophene (prepared from 2-thienylmagnesium bromide and p-iodoanisole) and 5.4 ml propanethiol in 100 ml dry dimethylformamide was carefully added 7.00 g 35% potassium hydride in mineral oil. The reaction mixture was heated at reflux under nitrogen for 16 hours. Isolation of the resulting product afforded after crystallization 2.42 g 4-(2-thienyl)phenol as a yellow powder.
Quantity
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5.4 mL
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7 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a −78° C. solution of 2-(4-methoxyphenyl)thiophene (0.501 g, 2.64 mmol) in anh. CH2Cl2 (40 mL) was added a solution of BBr3 (1M in CH2Cl2, 6.6 mL, 6.6 mmol), keeping the temperature below −60° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The resulting mixture cooled to 0° C. and treated with a saturated NaHCO3 solution. After separation the aqueous layer was extracted with CH2Cl2 and EtOAc. The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure. The crude product was purified by flash chromatography (20% EtOAc/hex) to give 4-(2-thienyl)phenol: TLC (20% EtOAc/hex) Rf 0.29.
Quantity
0.501 g
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reactant
Reaction Step One
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6.6 mL
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40 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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